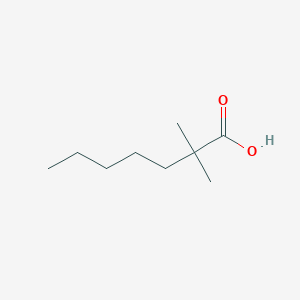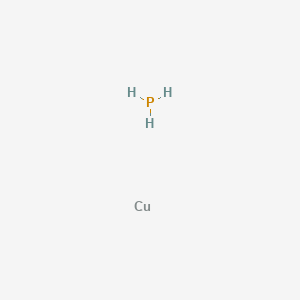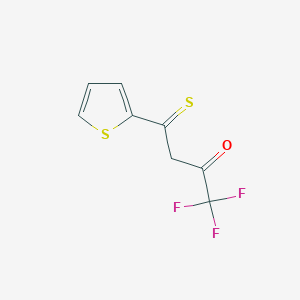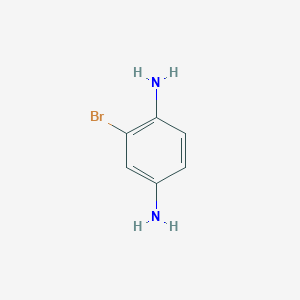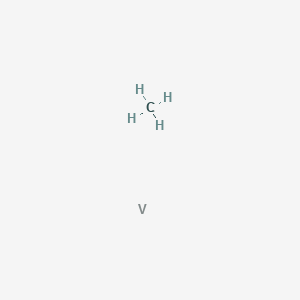
Arcaine sulfate
Descripción general
Descripción
Arcaine sulfate is a highly pure, synthetic, and biologically active compound . It is a polyamine and an antagonist of the polyamine binding site of the N-methyl-D-aspartate (NMDA) receptor . It is an agmatine analog and might have a possibility for therapeutic management in epileptic disorders .
Molecular Structure Analysis
Arcaine sulfate has a molecular formula of C6H18N6O4S and a molecular weight of 270.31 g/mol . The InChI string isInChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4 and the canonical SMILES string is C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O . Physical And Chemical Properties Analysis
Arcaine sulfate is a lyophilized compound . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
NMDA Receptor Antagonist
Arcaine sulfate is known to be an antagonist of NMDA (N-methyl-D-aspartate) receptors . It inhibits NMDA (NR1+NR2A) channels expressed in Xenopus oocytes . This property makes it useful in neuroscience research, particularly in studies related to synaptic plasticity, learning, and memory.
Competitive Inhibitor
Arcaine sulfate acts as a competitive inhibitor of the NMDA receptor . It binds to the polyamine recognition site of the NMDA receptor complex and blocks the receptor in a concentration- and voltage-dependent manner . This characteristic is beneficial in pharmacological studies investigating the role of NMDA receptors in various neurological disorders.
NO Synthase Inhibitor
Arcaine sulfate is also an inhibitor of the enzyme NO synthase . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide, a neurotransmitter that plays a crucial role in vascular regulation, immune response, and neurotransmission. Therefore, Arcaine sulfate can be used in research related to these biological processes.
Epileptic Disorders Management
Arcaine sulfate, being an agmatine analog, along with ifenprodil, might have a possibility for therapeutic management in epileptic disorders . This opens up potential avenues for its use in the development of new therapeutic strategies for epilepsy.
Mecanismo De Acción
Target of Action
Arcaine sulfate primarily targets the N-methyl-D-aspartate (NMDA) receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Arcaine sulfate acts as a competitive inhibitor of the NMDA receptor . It binds to the polyamine recognition site of the NMDA receptor complex and blocks the receptor in a concentration- and voltage-dependent manner . This interaction results in a modulation of the receptor’s activity, influencing the flow of ions through the channel .
Biochemical Pathways
For instance, the inhibition of the NMDA receptor can impact the neuronal excitability and synaptic transmission, which are critical for learning and memory .
Pharmacokinetics
Given its structural similarity to agmatine, it’s plausible that arcaine sulfate may share similar adme properties .
Result of Action
The primary result of Arcaine sulfate’s action is the modulation of the NMDA receptor’s activity. By inhibiting this receptor, Arcaine sulfate can influence neuronal excitability and synaptic transmission . This can have various effects at the molecular and cellular levels, potentially impacting processes such as learning and memory .
Propiedades
IUPAC Name |
2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTGFMPOODRXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14923-17-2, 544-05-8 (Parent) | |
| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Tetramethylenediguanidine sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872308 | |
| Record name | 1,4-Diguanidinobutane sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arcaine sulfate | |
CAS RN |
36587-93-6, 14923-17-2 | |
| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36587-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Tetramethylenediguanidine sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diguanidinobutane sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-tetramethylenediguanidine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of arcaine sulfate, and how does it interact with metallic surfaces?
A2: Arcaine sulfate, also known as [(4-aminobutyl)carbamimidoyl]ammonium sulfate, exhibits characteristic vibrational signatures observable through spectroscopic techniques like FT-IR, Raman, and SERS. [] These analyses suggest that in its sulfate form, the imino groups of arcaine are protonated, indicating interaction with the sulfate ions. [] Furthermore, SERS data reveals that arcaine sulfate preferentially binds to silver surfaces through its uncharged amino group and the oxygen atoms of the sulfate groups, with a likely perpendicular orientation relative to the surface. [] This insight into the adsorption behavior of arcaine sulfate on metal surfaces is crucial for understanding its potential applications in fields like materials science and biosensing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




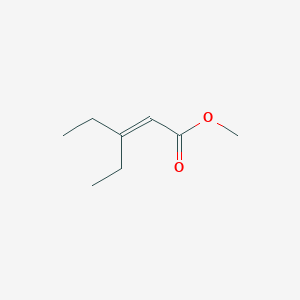
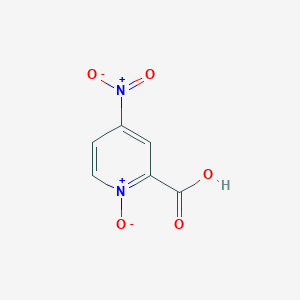


![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)

